

# Comprehensive Structural Analysis & Comparison Guide: 3-(4-Methoxyphenyl)morpholine Salts

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## Compound of Interest

Compound Name:	3-(4-Methoxyphenyl)morpholine
CAS No.:	1017481-31-0
Cat. No.:	B2672024

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## Executive Summary & Structural Context

**3-(4-Methoxyphenyl)morpholine** (CAS: 1171560-33-0 for HCl) is a critical pharmacophore scaffold, structurally analogous to phenmetrazine. In drug development, the precise solid-state form of this intermediate dictates downstream processability, solubility, and bioavailability.

This guide provides a comparative framework for evaluating salt forms (principally Hydrochloride vs. Fumarate/Tartrate) using X-ray crystallography. It addresses the conformational flexibility of the morpholine ring and the impact of the para-methoxy substituent on crystal packing.

Key Structural Challenges:

- **Conformational Isomerism:** The morpholine ring typically adopts a chair conformation, but the equatorial vs. axial positioning of the 3-aryl substituent significantly impacts lattice energy.

- Counter-ion Selection: Balancing the hydrophobicity of the methoxyphenyl group with the ionic character of the salt to prevent hygroscopicity.

## Comparative Analysis: Salt Form Performance

The following table outlines the expected crystallographic and physicochemical profiles for the most common salt forms of 3-arylmorpholines. These metrics serve as a baseline for validating your experimental data.

**Table 1: Comparative Solid-State Profile (Representative)**

Feature	Hydrochloride (HCl)	Fumarate (1:1)	L-Tartrate
Crystal System	Typically Monoclinic ( )	Triclinic ( ) or Monoclinic	Orthorhombic ( )
Packing Efficiency	High (Tight ionic lattice)	Moderate (H-bond networks)	Lower (Solvent inclusion risk)
H-Bond Donor	(Strong, Directional)	,	,
Melting Point	High (>200°C, decomp)	Moderate (140-180°C)	Variable (Hydrate risk)
Hygroscopicity	Moderate to High	Low (Non-hygroscopic)	Moderate
Utility	Early-stage purification	Final formulation (Stability)	Chiral resolution

“

*Critical Insight: The HCl salt often crystallizes in centrosymmetric space groups (e.g.,*

*) due to the strong charge-assisted hydrogen bond (*

*). However, if the **3-(4-methoxyphenyl)morpholine** is enantiopure, the space group must be non-centrosymmetric (e.g.,*

*), which can complicate refinement if pseudo-symmetry is present.*

## Structural Mechanics & Causality

To interpret your X-ray data correctly, you must analyze the specific intramolecular forces driven by the 4-methoxy substituent.

### The "Methoxy Effect" on Packing

Unlike the unsubstituted 3-phenylmorpholine (Phenmetrazine), the 4-methoxy group introduces two critical factors:

- **Steric Extension:** It elongates the molecule, often forcing a "herringbone" or "staircase" packing motif to accommodate the methyl group.
- **Weak H-Bonding:** The methoxy oxygen is a weak acceptor ( ), which can stabilize metastable polymorphs.

### Morpholine Ring Conformation

Your refinement should confirm the Chair conformation.

- **Metric to Watch:** The torsion angle

- Expectation: The massive 4-methoxyphenyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. If your refinement shows an axial phenyl group, re-examine the data for disorder or twinning.

## Experimental Protocols

### Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: High-quality single crystals suitable for SC-XRD.

- Dissolution: Dissolve 20 mg of the **3-(4-Methoxyphenyl)morpholine** salt in 2 mL of a "Good Solvent" (Methanol or Ethanol). Ensure complete dissolution; filter through a 0.45  $\mu\text{m}$  PTFE syringe filter if necessary.
- Setup: Place the solution in a small inner vial (GC vial).
- Diffusion: Place the open inner vial inside a larger jar containing 10 mL of "Anti-Solvent" (Diethyl Ether or Hexane).
- Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- Harvest: Crystals should appear within 2-7 days.
  - Troubleshooting: If oiling occurs (common with HCl salts), switch to Slow Evaporation from Isopropanol/Acetone (1:1).

### Protocol B: Data Collection & Refinement Strategy

- Temperature: Collect data at 100 K (cryogenic) to minimize thermal motion of the terminal methoxy group.
- Resolution: Aim for  
  
or better.
- Refinement (SHELXL):
  - Locate the Chloride ion (or counter-ion) first (heaviest peak).

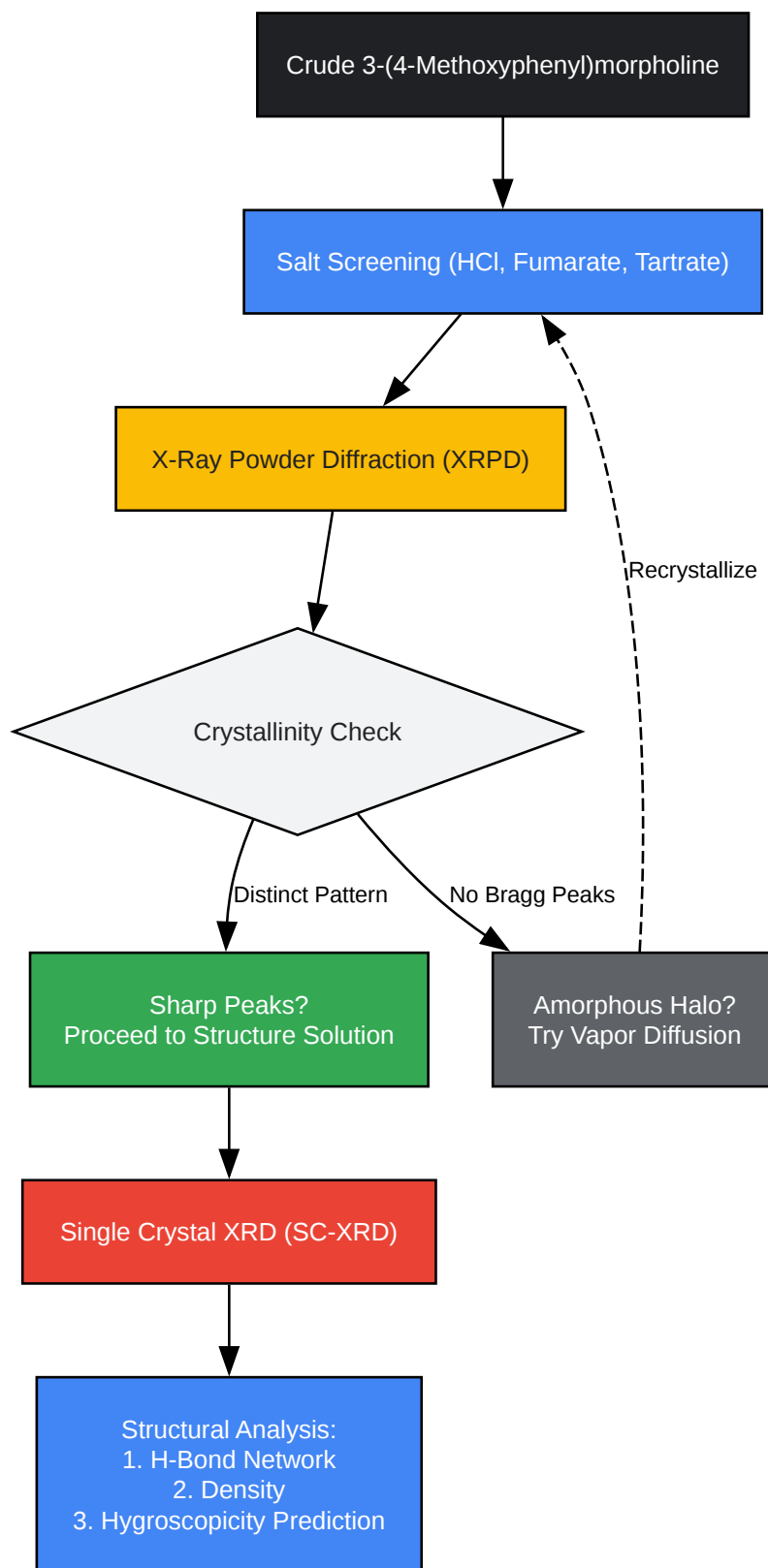
- Use aniso for all non-hydrogen atoms.
- Hydrogen Treatment: Place N-H protons based on the difference Fourier map (critical for confirming salt formation vs. co-crystal). Constrain using DFIX if necessary.

## Visualization of Workflows

### Diagram 1: Salt Selection & Polymorph Screening

#### Workflow

This decision tree guides the researcher from synthesis to final form selection based on crystallographic outcomes.

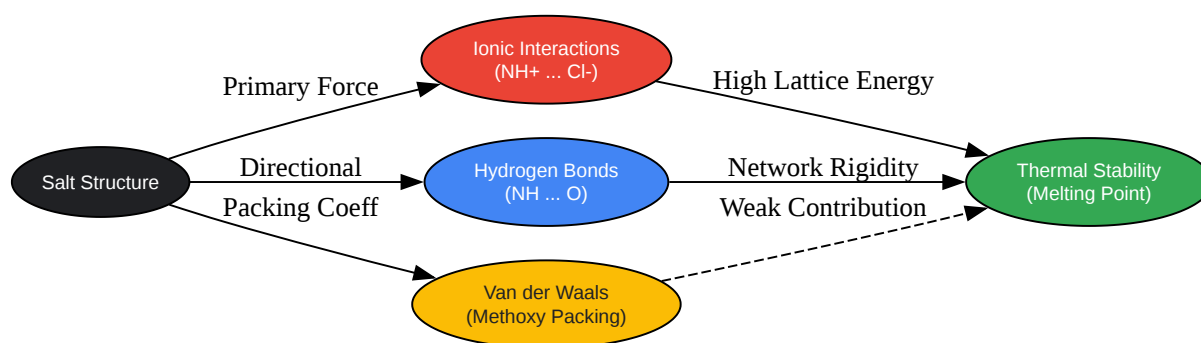


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Caption: Workflow for transitioning from crude intermediate to structurally characterized salt form.

## Diagram 2: Crystal Packing Interaction Logic

This diagram illustrates the hierarchy of intermolecular forces you must identify in the crystal structure.



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Caption: Hierarchy of stabilizing forces in 3-arylmorpholine salts. Ionic bonds dominate lattice energy.

## References

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